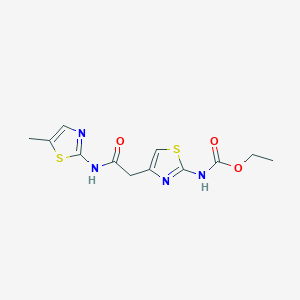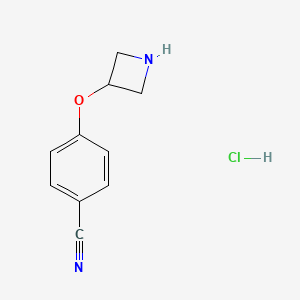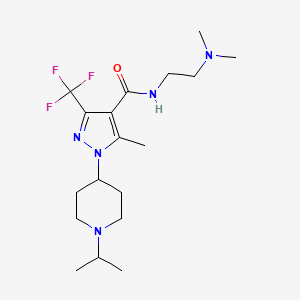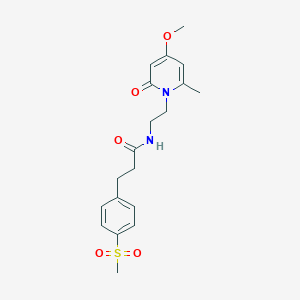![molecular formula C18H16Br2N2O2S B2497463 (Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-63-6](/img/structure/B2497463.png)
(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzothiazole derivatives, including compounds similar to the one , often involves cyclization reactions, condensations, and substitutions. Procedures generally include the reaction of 2-aminothiophenol derivatives with carboxylic acids or their derivatives under various conditions. The synthesis approach can significantly influence the yield, purity, and properties of the final product. For benzothiazole derivatives, green chemistry approaches in water as a reaction medium have been highlighted for their environmental benefits and efficiency (Chidrawar, 2017).
Molecular Structure Analysis
Benzothiazole derivatives are known for their stable molecular structures with aromatic systems that contribute to their chemical and physical properties. The molecular structure of these compounds has been extensively studied using spectroscopic methods, including NMR and IR spectroscopy, to elucidate their conformation, electronic distribution, and functional group orientations. The presence of substituents on the benzothiazole ring can significantly affect the electronic properties and, consequently, the reactivity and interactions of these molecules (Boča, Jameson, & Linert, 2011).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and complexation with metals. These reactions are essential for the functionalization and application of these compounds in different fields. The reactivity is often modulated by the nature of substituents on the benzothiazole ring, which can introduce specific reactivity sites or stabilize certain intermediates. Additionally, the heterocyclic structure of benzothiazoles allows for unique electronic properties, making them suitable ligands in coordination chemistry (Rossi*, Bellina, Lessi, Manzini, & Perego, 2014).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as melting points, boiling points, solubility, and crystallinity, are crucial for their application in material science, pharmaceuticals, and chemical synthesis. These properties are influenced by molecular structure, intermolecular interactions, and the presence of functional groups. Studies have shown that modifications in the benzothiazole structure can lead to materials with desirable physical properties, including thermal stability and solubility in various solvents (Zhilitskaya, Shainyan, & О. Yarosh, 2021).
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are key factors in their application across different industries. The presence of electron-withdrawing or electron-donating groups on the benzothiazole ring can alter these properties, enabling the design of compounds with targeted chemical behaviors. This adaptability makes benzothiazole derivatives valuable in the development of new pharmaceuticals, agrochemicals, and materials (Mendieta-Wejebe et al., 2023).
科学的研究の応用
Synthesis and Applications in Drug Development
Synthesis of Thiazole Derivatives : A study detailed the efficient synthesis of N-substituted benzamides with benzo[d]thiazol motifs, highlighting their potential as precursors in pharmaceutical synthesis. The process involves heterocyclization, showcasing the versatility of these compounds in organic synthesis and drug development (Saeed & Rafique, 2013) Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides.
Antimicrobial and Antiviral Properties : Thiazolides, a class of drugs that include nitazoxanide and derivatives, exhibit broad-spectrum activity against viruses, bacteria, protozoan parasites, and proliferating mammalian cells. The research emphasizes the potential of these compounds in treating various infections and conditions, including their mechanisms of action and the importance of functional groups like bromo- and nitro-thiazolides (Hemphill, Müller, & Müller, 2012) Thiazolides, a Novel Class of Anti-Infective Drugs.
Anticonvulsant Activities : The quinazolino-benzothiazoles have been identified as effective anticonvulsant agents, with specific derivatives showing significant activity against seizures. This demonstrates the applicability of benzo[d]thiazol derivatives in developing treatments for neurological disorders (Ugale et al., 2012) Quinazolino-benzothiazoles: fused pharmacophores as anticonvulsant agents.
Novel Photodynamic Therapy (PDT) Applications
Photodynamic Therapy for Cancer : A zinc phthalocyanine derivative, modified with benzo[d]thiazol-ylidene groups, has been synthesized for photodynamic therapy (PDT), showing high singlet oxygen quantum yield. This highlights the role of benzo[d]thiazol derivatives in developing efficient photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020) The new zinc phthalocyanine having high singlet oxygen quantum yield.
Antifungal and Antibacterial Research
Antifungal and Antibacterial Agents : Novel benzamides with benzo[d]thiazol-2(3H)-ylidene) structures were synthesized and demonstrated to exhibit low to moderate antifungal activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Saeed, Zaman, Jamil, & Mirza, 2008) Synthesis and Antifungal Activity of Some Novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) Substituted Benzamides.
作用機序
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-tubercular activity, suggesting potential targets within the mycobacterium tuberculosis organism
Mode of Action
The exact mode of action of this compound is currently unknown. Benzothiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target protein . This interaction can inhibit the function of the target, leading to the observed biological effects.
Biochemical Pathways
Benzothiazole derivatives have been implicated in a variety of biochemical pathways, including those involved in cell division and protein synthesis . The compound’s effect on these pathways could potentially lead to its observed biological activity.
Pharmacokinetics
Benzothiazole derivatives have been found to have good bioavailability in some studies
Result of Action
Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that this compound may have similar effects
将来の方向性
特性
IUPAC Name |
2-bromo-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N2O2S/c1-2-24-10-9-22-15-8-7-12(19)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAPFPHSSXKDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2497380.png)
![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)


![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)




![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)
![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)
